Oxazolidin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045291 | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS No. |
129-20-4, 7081-38-1 | |
| Record name | Oxazolidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyphenbutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxyphenbutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxyphenbutazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxyphenbutazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxyphenbutazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYPHENBUTAZONE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7D84513GV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYPHENBUTAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3144 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context and Evolution of Pyrazolidinedione Derivatives in Pharmacology
Early Pyrazole (B372694) Analgesics and Antipyretics
The initial foray into this class of compounds began with pyrazole derivatives. These early substances demonstrated promising effects in reducing pain and fever, paving the way for further chemical exploration and drug design.
Antipyrine (phenazone) was among the earliest synthetic medications, patented in 1883. It was utilized for its analgesic and antipyretic properties. wikipedia.orgnih.gov Aminopyrine (aminophenazone), a derivative of phenazone, was synthesized later in the late 19th century and introduced as an antipyretic and analgesic in 1884. wikipedia.orgchemicalbook.comwikipedia.org It was noted for being approximately three times more active than antipyrine. wikipedia.org Both compounds were widely used, although later recognized for potential severe side effects, such as agranulocytosis, which eventually led to restrictions or bans on their use in many countries. wikipedia.orgchemicalbook.comwikipedia.org
Introduction of Phenylbutazone (B1037) and its Antirheumatic Action
Phenylbutazone, a pyrazolidinedione derivative, was synthesized in 1948 and introduced into human medicine in 1949. drugs.com It was initially presented as a new, effective anti-arthritic agent and was expected to serve a similar purpose to previously used drugs like antipyrine. nih.gov Phenylbutazone demonstrated clinical effectiveness in treating various rheumatic disorders, including gout, gouty arthritis, acute arthritis, and acute rheumatism. drugs.com It was recognized for its anti-inflammatory, antipyretic, and analgesic activities. nih.govmims.comontosight.aicfsre.org Animal tests, such as those on a rabbit's paw, indicated a suppressive action on inflammation. nih.gov
Emergence of Oxyphenbutazone as a Phenylbutazone Metabolite
Oxyphenbutazone emerged as a significant compound due to its relationship with phenylbutazone. It was identified as a major metabolite of phenylbutazone. cfsre.orgwikipedia.orgwikipedia.orgaesan.gob.es This metabolic relationship highlighted the body's processing of phenylbutazone and introduced a new pharmacologically active entity.
Oxyphenbutazone is formed from phenylbutazone through hydroxylation at position 4 of one of the phenyl rings. nih.govnih.govebi.ac.uk The synthesis of oxyphenbutazone typically involves starting with phenylbutazone and performing a hydroxylation reaction using oxidizing agents to introduce a hydroxyl group at the para position of one of the phenyl rings. smolecule.com The resulting oxyphenbutazone is then isolated and purified, often through methods like crystallization or chromatography. smolecule.com Early characterization would have focused on establishing its chemical structure, physical properties (such as appearance, melting point), and its relationship as a metabolic product of phenylbutazone. Oxyphenbutazone is described as a white to yellowish-white crystalline powder. nih.gov
Historically, oxyphenbutazone was used to treat pain, swelling, and stiffness associated with conditions such as arthritis and gout. wikipedia.orgnih.govnih.govebi.ac.uksmolecule.com It was commonly used in its hydrate (B1144303) form. nih.govnih.govebi.ac.uk Oxyphenbutazone was approved in 1960 and had four approved indications. nih.govnih.govnih.gov Its initial clinical efficacy was observed in the symptomatic relief it provided in rheumatic disorders. nih.govresearchgate.net Researchers noted its anti-inflammatory, anti-oxidant, anti-cancer, and antitumor activities in various studies. nih.gov For instance, research indicated its potential in protecting against certain induced cancer models in rats by altering specific signaling pathways. nih.gov Studies also explored its effects on biochemical markers; for example, administration of oxyphenbutazone in a rat model significantly increased serum Mg²⁺ levels and restored elevated levels of cardiotoxic biomarker enzymes like AST, LDH, CK, and CK-MB towards normal levels. nih.gov
Here is a summary of some early therapeutic applications and observed effects:
| Condition Treated (Historical) | Observed Effects |
| Arthritis | Reduction in pain, swelling, and stiffness wikipedia.orgnih.govnih.govebi.ac.uksmolecule.com |
| Gout | Reduction in pain, swelling, and stiffness wikipedia.orgnih.govnih.govebi.ac.uksmolecule.com, Gout suppressant nih.govnih.govebi.ac.uknih.gov |
| Rheumatic Disorders | Symptomatic relief nih.govresearchgate.net |
| Induced Cancer Models (Rats) | Protection by altering signaling pathways nih.gov |
| Cardiotoxicity (Rats) | Increased serum Mg²⁺, normalized AST, LDH, CK, CK-MB levels nih.gov |
Mechanisms of Action: Molecular and Cellular Investigations
Cyclooxygenase (COX) Inhibition and Prostaglandin (B15479496) Synthesis Modulation
A primary mechanism by which oxyphenbutazone acts is the inhibition of cyclooxygenase enzymes. patsnap.com COX enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.compatsnap.comauburn.edu By inhibiting COX, oxyphenbutazone reduces the production of prostaglandins, thereby mitigating these inflammatory responses. patsnap.comsmolecule.com
Differential Inhibition of COX-1 and COX-2 Isoforms
Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. patsnap.comauburn.edu COX-1 is constitutively expressed and involved in maintaining normal physiological functions, such as protecting the gastric mucosa and regulating renal blood flow. patsnap.comauburn.edumerckvetmanual.com COX-2 is primarily induced during inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses. patsnap.comauburn.edutg.org.au Oxyphenbutazone is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 activity. medchemexpress.comdrugbank.commedchemexpress.com While some NSAIDs show preferential inhibition of one isoform over the other, oxyphenbutazone inhibits both. drugbank.com Studies have investigated the differential inhibition of human prostaglandin synthesis by phenylbutazone (B1037) and oxyphenbutazone. uva.nl
Impact on Inflammatory Mediators Derived from Arachidonic Acid Pathway
The arachidonic acid pathway involves the metabolism of arachidonic acid into various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, by enzymes such as COX and lipoxygenase (LOX). patsnap.comyoutube.com Oxyphenbutazone's inhibition of COX enzymes directly impacts the production of prostaglandins and thromboxanes. patsnap.compatsnap.comauburn.edu Prostaglandins play diverse roles in inflammation, including vasodilation, increased vascular permeability, and mediating pain and fever. patsnap.compatsnap.comyoutube.comnih.gov Thromboxanes, particularly thromboxane (B8750289) A2, are involved in platelet aggregation and vasoconstriction. youtube.comclinref.com By reducing the synthesis of these mediators, oxyphenbutazone contributes to its anti-inflammatory, analgesic, and antipyretic effects. patsnap.comsmolecule.com Research has shown that oxyphenbutazone inhibits the release of cyclo-oxygenase products of arachidonic acid metabolism, such as TXB2 and 6-keto-PGF1 alpha, in experimental models. medunigraz.at
| Arachidonic Acid Metabolites Affected by COX Inhibition | Role in Inflammation |
| Prostaglandins (e.g., PGE2, PGI2) | Vasodilation, increased vascular permeability, pain, fever |
| Thromboxanes (e.g., TXA2) | Platelet aggregation, vasoconstriction |
Non-COX Dependent Mechanisms
In addition to its effects on COX enzymes, oxyphenbutazone has been shown to exhibit other pharmacological activities that contribute to its anti-inflammatory properties. patsnap.com
Lysosomal Membrane Stabilization
Oxyphenbutazone can stabilize lysosomal membranes. patsnap.come-jvc.org Lysosomes contain enzymes that, if released into the cytoplasm, can contribute to tissue damage and inflammation. patsnap.commdpi.com By stabilizing these membranes, oxyphenbutazone can prevent the release of these destructive enzymes, thereby helping to mitigate inflammation and associated tissue injury. patsnap.com Studies have investigated the effects of oxyphenbutazone on the stability of lysosomes from various cell types, including rat liver and leukocytes. nih.govnih.gov
Modulation of Immune Cell Activity
Oxyphenbutazone has been reported to modulate the activity of various immune cells involved in the inflammatory response. patsnap.com
Effects on Neutrophils and Macrophages
Neutrophils and macrophages are key players in the inflammatory process. patsnap.comsmw.ch Neutrophils are among the first cells to migrate to the site of inflammation, followed by monocytes which differentiate into macrophages. smw.ch These cells release various mediators that contribute to inflammation. smw.ch Oxyphenbutazone has been shown to influence the function of these cells. patsnap.com While the precise mechanisms of this modulation by oxyphenbutazone require further detailed investigation, research indicates that NSAIDs, including oxyphenbutazone, can affect the migration and activity of these immune cells. gmch.gov.ininforang.com Studies have explored how anti-inflammatory agents can influence neutrophil apoptosis and subsequent phagocytosis by macrophages, processes crucial for the resolution of inflammation. smw.chmdpi.com Additionally, a derivative of oxyphenbutazone, 4-hydroxy-oxyphenbutazone, has been investigated for its immunosuppressive effects through the inhibition of cytokine production by monocytes and lymphocytes. nih.gov
Inhibition of Secretory Phospholipase A2
Oxyphenbutazone has been shown to inhibit secretory phospholipase A2 (sPLA2), a key enzyme involved in the production of pro-inflammatory mediators known as eicosanoids nih.govresearchgate.net. sPLA2 catalyzes the hydrolysis of the sn-2 acyl ester linkage of phospholipids, releasing fatty acids and lysophospholipids, which are precursors for various biologically active products researchgate.net.
Crystallographic studies of the complex formed between sPLA2 and oxyphenbutazone have provided insights into this inhibitory mechanism. The crystal structure, determined at 1.6 Å resolution, revealed the presence of an oxyphenbutazone molecule at the binding site of sPLA2, fitting well within the hydrophobic channel where the substrate normally binds nih.gov. This suggests that oxyphenbutazone acts as a competitive inhibitor of sPLA2 nih.gov. The binding involves numerous hydrophobic interactions between the enzyme and oxyphenbutazone, with notable interactions involving residues Tyr(52) and Lys(69), as well as other residues within the hydrophobic channel such as Leu(3), Phe(5), Met(8), Ile(9), and Ala(18) nih.gov. These findings suggest that the anti-inflammatory effects of oxyphenbutazone may, in part, be attributed to its specific binding and inhibition of sPLA2 nih.gov.
Effects on Cytokine Production
Oxyphenbutazone and its related compounds have demonstrated effects on cytokine production, which are crucial mediators of the immune and inflammatory responses researchgate.netresearchgate.net.
Inhibition of Monokines and Lymphokines (Th1 and Th2)
Studies investigating the effects of oxyphenbutazone and its derivatives on in vitro cytokine production by monocytes and lymphocytes in peripheral mononuclear cells (PBMC) and whole blood cultures have been conducted researchgate.netresearchgate.net. Monokines are cytokines produced by monocytes and macrophages, while lymphokines are produced by lymphocytes, including T helper (Th) cells researchgate.netassaygenie.com. Th1 cells are involved in cell-mediated immunity and produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while Th2 cells are involved in humoral immunity and produce cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10) assaygenie.com. Research indicates that oxyphenbutazone and particularly its metabolite, 4-hydroxy-oxyphenbutazone, can inhibit the production of both monokines and lymphokines, including those associated with Th1 and Th2 responses researchgate.netresearchgate.net.
Role of 4-Hydroxy-oxyphenbutazone in Immunosuppression
4-Hydroxy-oxyphenbutazone (4OH-OPB), a metabolite of oxyphenbutazone, has been identified as a potent inhibitor of cytokine production and has been investigated for its immunosuppressive potential researchgate.netresearchgate.netmedchemexpress.com. Studies have shown that 4OH-OPB is a more potent inhibitor of cytokine production in PBMC cultures compared to oxyphenbutazone and phenylbutazone researchgate.netresearchgate.net. It effectively inhibits both monokines and Th1 and Th2 lymphokines at low concentrations in PBMC cultures researchgate.netresearchgate.net. While less effective in whole blood cultures, 4OH-OPB was still found to be the most effective inhibitor of lymphokine production and the sole inhibitor of monokine production in this setting among the tested compounds researchgate.netresearchgate.net.
The mechanism of cytokine inhibition by 4OH-OPB appears to differ between PBMC and whole blood cultures researchgate.netresearchgate.net. In PBMC cultures, the inhibition is associated with a loss of cell viability, whereas this is not observed in whole blood cultures researchgate.netresearchgate.net. Experiments suggest that 4OH-OPB is rapidly taken up by erythrocytes in whole blood and then secreted with slower kinetics, possibly via a multidrug-resistance-associated protein researchgate.net. The secreted compound in whole blood may be structurally different from 4OH-OPB, suggesting a different mechanism of inhibition in this context researchgate.net. These findings suggest that 4OH-OPB may have potential as an immunosuppressive agent for inflammatory diseases researchgate.netresearchgate.net.
Antioxidant and Anti-inflammatory Pathways
Beyond its effects on COX and sPLA2, oxyphenbutazone has been explored for its influence on antioxidant and other anti-inflammatory pathways orcid.orgx-mol.netupi.edunih.govresearchgate.net.
Inhibition of Oxidative Free Radical Burst
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and elimination, contributes to inflammation and various chronic diseases nih.gov. Research indicates that oxyphenbutazone can ameliorate conditions associated with oxidative stress by inhibiting the oxidative free radical burst orcid.orgx-mol.netupi.edunih.gov. Studies, such as those investigating its effect on carfilzomib-induced cardiotoxicity in rats, have shown that oxyphenbutazone administration can reduce biochemical changes indicative of oxidative damage and increase intracellular antioxidant enzymes nih.gov.
Modulation of NF-κB/IκB-α Pathway
The NF-κB (Nuclear Factor-kappa B) signaling pathway plays a central role in inducing inflammation by regulating the expression of pro-inflammatory genes mdpi.com. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins, primarily IκB-α mdpi.com. Upon activation, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription mdpi.com.
Studies have demonstrated that oxyphenbutazone can modulate the NF-κB/IκB-α pathway orcid.orgnih.govresearchgate.net. Research on carfilzomib-induced cardiotoxicity in rats found that oxyphenbutazone administration significantly reduced levels of NF-κB nih.gov. This suggests that oxyphenbutazone may exert some of its anti-inflammatory effects by inhibiting the activation or nuclear translocation of NF-κB, possibly by influencing the degradation of IκB-α nih.gov.
Potential Antiviral Properties, particularly against Retroviruses
Research has explored the potential antiviral properties of oxyphenbutazone. Studies have indicated that oxyphenbutazone can influence interferon-induced antiviral activity. In human cell lines, oxyphenbutazone demonstrated inhibition of the antiviral activity induced by human alpha and beta interferons when challenged with vesicular stomatitis virus (VSV) pnas.org. This inhibitory effect was observed to be dose-dependent pnas.org. Further investigation suggested that oxyphenbutazone's action in inhibiting interferon antiviral activity occurs at a site distinct from prostaglandin biosynthesis pnas.org. Importantly, this inhibition appeared specific to the antiviral pathway, as oxyphenbutazone at concentrations up to 100 µM did not affect other interferon-induced activities such as the activation of natural killer cells or cellular antigrowth effects in certain human cell lines pnas.org.
Beyond its effects on interferon pathways, oxyphenbutazone and related substituted phenyl compounds have been claimed in a patent application for the treatment of retroviral infections in humans and animals, including HIV google.com. The patent suggests their potential therapeutic and prophylactic use in individuals exposed to or infected with retroviruses google.com.
Inhibition of Advanced Glycation End-Product (AGE) Formation
Oxyphenbutazone, also identified in some research as OPB-9195, has been investigated for its capacity to inhibit the formation of advanced glycation end-products (AGEs) ontosight.ai. AGEs are compounds that can accumulate in tissues and are implicated in oxidative stress and inflammation, contributing factors in the pathology of various conditions, including diabetes and cardiovascular diseases ontosight.ai. Studies have indicated that oxyphenbutazone can reduce the accumulation of AGEs ontosight.ai.
Mechanism of Glycation Process Inhibition
The mechanism by which oxyphenbutazone inhibits AGE formation involves the inhibition of the glycation process itself ontosight.ai. By interfering with this process, oxyphenbutazone contributes to a reduction in the accumulation of AGEs within tissues ontosight.ai. This property suggests a potential therapeutic role for oxyphenbutazone in addressing diseases associated with excessive AGE accumulation ontosight.ai.
Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies
Oxyphenbutazone, a metabolite of phenylbutazone (B1037), exhibits distinct pharmacokinetic properties related to its absorption and distribution throughout the body. wikipedia.orgomicsonline.orglww.com These characteristics determine its concentration in various tissues and fluids, influencing its therapeutic action.
Following the administration of its parent compound, phenylbutazone, oxyphenbutazone is one of the predominant pharmacologically active compounds found in plasma. nih.gov Research involving radiolabeled phenylbutazone has shown that the plasma concentration of oxyphenbutazone, as measured by the area under the curve (AUC), accounts for a significant portion of the total circulating radioactive substances. researchgate.net In one study, the AUC for oxyphenbutazone was 23%, compared to 63% for the parent compound, phenylbutazone. researchgate.net
| Compound | Relative Area Under the Curve (AUC) |
|---|---|
| Phenylbutazone | 63% |
| Oxyphenbutazone | 23% |
| γ-hydroxy-derivative | 2% |
| p, γ-dihydroxy-derivative | 0.5% |
Data sourced from a study on the biotransformation of 14C-labelled phenylbutazone. researchgate.net
Studies investigating the diffusion of oxyphenbutazone into joint and central nervous system compartments have revealed efficient penetration. In patients receiving short-term treatment, the mean concentration of oxyphenbutazone in synovial fluid was found to be 57.1 ± 13.4% of the plasma level, indicating excellent diffusion into the joint cavity. nih.gov
Penetration into the cerebrospinal fluid (CSF) has also been observed. The concentration of oxyphenbutazone in the CSF is reported to be close to the level of the unbound, free fraction of the drug in plasma. nih.gov
Research demonstrates that oxyphenbutazone penetrates synovial tissue, with levels being influenced by the degree of inflammation. nih.gov In patients with severe inflammation, the concentration of oxyphenbutazone in the synovial tissue was higher than in those with little to no inflammation, suggesting increased diffusion toward its site of action during inflammatory processes. nih.gov Penetration of the compound into joint cartilage is less pronounced than its penetration into synovial tissue. nih.gov
| Compartment | Relative Concentration/Penetration |
|---|---|
| Synovial Fluid | 57.1 ± 13.4% of plasma level nih.gov |
| Cerebrospinal Fluid | Close to the level of free plasma oxyphenbutazone nih.gov |
| Synovial Tissue | Higher in inflamed vs. non-inflamed tissue nih.gov |
| Joint Cartilage | Less than into synovial tissue nih.gov |
Metabolism and Biotransformation
Oxyphenbutazone is itself a primary metabolite of phenylbutazone, formed through metabolic processes primarily in the liver. nih.govuky.edu The biotransformation of phenylbutazone is a critical determinant of its pharmacokinetic profile and therapeutic activity.
Oxyphenbutazone is formed from phenylbutazone through an oxidation reaction catalyzed by the cytochrome P450 (CYP) enzyme system. pharmacy180.com This conversion involves hydroxylation of one of the phenyl rings on the parent molecule. researchgate.net While various CYP isoforms are involved in drug metabolism, the CYP2C family is particularly relevant for many non-steroidal anti-inflammatory drugs. In equine studies, the production of oxyphenbutazone was significantly reduced by a CYP2C8/9 inhibitor, although a specific equine isoform, CYP3A97, was identified as the primary enzyme responsible for the conversion in vitro. nih.gov In studies using a pig model, it was calculated that between 20% and 60% of an administered dose of phenylbutazone is metabolized to oxyphenbutazone. nih.gov
The formation of oxyphenbutazone is a key oxidative reaction in the metabolism of phenylbutazone. researchgate.netpharmacy180.com Specifically, it is a para-hydroxylation of a phenyl ring. pharmacy180.com This type of Phase I metabolic reaction introduces a hydroxyl group, which can then undergo further Phase II conjugation reactions. nih.gov
Further research into the oxidative reactivity of oxyphenbutazone itself has shown that it reacts with singlet oxygen. nih.gov However, it does not appear to react with superoxide (B77818) anions. nih.gov The reaction with singlet oxygen was confirmed by an increased oxidation rate in the presence of deuterium (B1214612) oxide (D2O) and inhibition of the reaction by sodium azide, a known singlet oxygen quencher. nih.gov
Formation of Metabolites (e.g., Oxyphenbutazone Glucuronide)
The metabolism of Oxyphenbutazone, itself an active metabolite of Phenylbutazone, involves further biotransformation to facilitate its excretion. A key metabolic pathway is glucuronidation, a common Phase II metabolic reaction. This process involves the transfer of a glucuronic acid molecule from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the drug substrate. wikipedia.org The reaction is catalyzed by the enzyme UDP-glucuronyltransferase, which is found predominantly in the liver but also in other major organs. wikipedia.org
The result of this conjugation is the formation of a glucuronide metabolite, such as Oxyphenbutazone glucuronide. These glucuronides are significantly more water-soluble than the original compound. wikipedia.org This increase in polarity is a critical step that deactivates the compound and prepares it for elimination from the body, primarily through the urine. The hydroxylation of the parent compound, Phenylbutazone, to form Oxyphenbutazone is a Phase I reaction, which can then be followed by this Phase II O-glucuronidation process. nih.gov
Comparative Metabolism with Related Compounds
Oxyphenbutazone is the primary pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. nih.gov The metabolism of Phenylbutazone involves oxidation in a phenyl ring or the side chain to produce hydroxylated metabolites, with Oxyphenbutazone being the most prominent. nih.govnih.gov
While Oxyphenbutazone and another active metabolite, gamma-hydroxyphenbutazone, are the predominant forms found in plasma, the metabolic profile in urine is different. nih.gov Studies on Phenylbutazone metabolism show that after administration, C-glucuronides—formed by the direct coupling of Phenylbutazone's pyrazolidine (B1218672) ring to glucuronic acid—are detected in the highest concentrations in urine. nih.gov This indicates that while oxidation to Oxyphenbutazone is a key pathway for the drug's activity in the bloodstream, direct glucuronidation of the parent compound is a major route for elimination. nih.gov
In animal studies, the conversion to Oxyphenbutazone can be limited. In goats, for instance, the concentration of Oxyphenbutazone in plasma was low following the administration of Phenylbutazone. The ratio of the area under the curve (AUC) of Oxyphenbutazone to that of Phenylbutazone was approximately 0.02:1, indicating a relatively small fraction of the parent drug was converted to this particular metabolite in that species. herts.ac.uk
Excretion Studies
The excretion of Oxyphenbutazone is intrinsically linked to its metabolism. As a metabolite of Phenylbutazone, it is part of a metabolic chain that is eliminated from the body primarily through the urine. nih.govtandfonline.com The biotransformation processes, particularly glucuronidation, are essential for converting lipophilic compounds like Oxyphenbutazone into water-soluble metabolites that can be efficiently cleared by the kidneys. wikipedia.org Only about 1% of the parent drug, Phenylbutazone, is excreted unchanged in the urine, with the vast majority undergoing metabolism before elimination. nih.gov
Renal Excretion of Sodium and Water
Research into the effects of related non-steroidal anti-inflammatory drugs on renal function has provided insights into their influence on electrolyte and water balance. Studies in conscious rats using the parent compound, Phenylbutazone, demonstrated a notable effect on renal excretion. nih.gov Administration of Phenylbutazone was found to decrease the basal urine volume and urinary sodium excretion. nih.gov This antidiuretic and anti-natriuretic effect suggests that the compound can lead to the retention of sodium and water. It is proposed that NSAIDs may inhibit the intrarenal role of prostaglandins (B1171923), which are involved in maintaining renal blood flow and regulating sodium and water transport, thereby leading to decreased excretion. nih.gov
Pharmacokinetic Modeling
Pharmacokinetic modeling uses mathematical concepts to describe the journey of a drug through the body over time, encompassing the processes of absorption, distribution, metabolism, and excretion. Compartment models are a fundamental tool in this field, simplifying the complex physiological spaces in the body into a limited number of compartments. scribd.comresearchgate.net These models allow for the estimation of key parameters that define a drug's disposition and are useful in predicting drug concentrations in various parts of the body. slideshare.net
Bioavailability Studies
Bioavailability studies are conducted to determine the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action. For Oxyphenbutazone, research has shown that formulation can significantly impact its absorption kinetics.
One key finding is that buffering the tablet formulation consistently enhances both the rate and the degree of Oxyphenbutazone absorption. tandfonline.comnih.gov This improvement is attributed to a faster dissolution rate and better dispersion of the drug substance. nih.gov Although the exact magnitude of bioavailability indicators may vary based on the calculation method, estimates are consistently higher for buffered formulations compared to non-buffered commercial products. nih.gov These studies also confirm that there are wide individual variations in how Oxyphenbutazone is processed by the body. nih.gov
Below is an interactive table summarizing the comparative bioavailability based on formulation.
| Parameter | Unbuffered Formulation | Buffered Formulation | Observation |
| Rate of Absorption | Slower | Faster | Buffering increases the speed of absorption. nih.gov |
| Extent of Absorption (AUC) | Lower | Higher | Buffering leads to a greater overall amount of drug absorbed. tandfonline.comnih.gov |
| Peak Plasma Concentration (Cmax) | Lower | Higher | A higher peak concentration is achieved with the buffered product. tandfonline.com |
Note: AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum plasma concentration of a drug.
Influence of Age on Pharmacokinetics
The aging process is associated with physiological changes that can alter the way the body handles medications, affecting drug absorption, distribution, metabolism, and excretion. researchgate.net For instance, with increasing age, body fat tends to increase while total body water decreases. msdmanuals.com This change can increase the volume of distribution for fat-soluble drugs and decrease it for water-soluble drugs. msdmanuals.com Furthermore, liver and kidney functions, which are crucial for drug metabolism and elimination, can decline with age. researchgate.netpsychiatrictimes.com Hepatic blood flow may be reduced, and the activity of certain metabolic enzymes can decrease. psychiatrictimes.compharmacy180.com A significant pharmacokinetic change in the elderly is the reduction in renal elimination; the glomerular filtration rate (GFR) can decrease substantially after the age of 40. msdmanuals.com
While direct and extensive studies on the influence of age on oxyphenbutazone pharmacokinetics in humans are limited, research on its parent compound, phenylbutazone, offers relevant insights. One study found that the elimination of phenylbutazone was not significantly influenced by subject age in a comparison between young and geriatric individuals. nih.gov However, another study indicated that the mean plasma half-life of phenylbutazone was 29% greater in a group of geriatric inpatients compared to young controls, suggesting a decreased ability to metabolize the drug in some elderly individuals.
Conversely, a 2024 study in horses investigated the effects of aging on the pharmacokinetics of phenylbutazone and its metabolite, oxyphenbutazone. avma.orgnih.gov The study compared a group of young adult horses (4-10 years old) with a group of geriatric horses (≥25 years old). nih.gov The results showed no significant differences in the pharmacokinetic parameters of either phenylbutazone or oxyphenbutazone between the two age groups. avma.orgnih.gov The maximum plasma concentration of oxyphenbutazone was reached at 5 hours for both groups. avma.org
Table 1: Comparative Pharmacokinetic Parameters of Oxyphenbutazone in Young-Adult and Geriatric Horses
| Parameter | Young-Adult Horses (n=8) | Geriatric Horses (n=8) |
|---|---|---|
| Cmax (µg/mL) | 2.5 ± 0.6 | 2.6 ± 0.5 |
| Tmax (h) | 5.0 (4.0-8.0) | 5.0 (4.0-8.0) |
| AUC0-last (µg*h/mL) | 42.1 ± 11.2 | 44.1 ± 10.7 |
| Half-life (h) | 10.8 | 10.6 |
Data presented as mean ± SD or median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum concentration; AUC0-last = Area under the concentration-time curve from time 0 to the last measurable concentration. Data from a 2024 study on horses. avma.org
These findings in horses suggest that dose adjustments for phenylbutazone based on age may not be necessary for this species, though the applicability of these findings to humans requires further investigation. avma.org
Pharmacodynamic Markers and Biomarkers
Pharmacodynamic (PD) biomarkers are crucial tools in drug development and clinical practice. They are used to measure the biological effects of a drug on the body, providing evidence of how a drug is interacting with its intended target and the subsequent physiological response. For non-steroidal anti-inflammatory drugs (NSAIDs) like oxyphenbutazone, a key pharmacodynamic effect is the inhibition of cyclooxygenase (COX) enzymes. oup.com This inhibition leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation and platelet aggregation. taylorandfrancis.com
A primary mechanism of action for NSAIDs is the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis in platelets. nih.gov TXA2 is a potent promoter of platelet aggregation and a vasoconstrictor. wikipedia.orgyoutube.com By blocking the COX-1 enzyme within platelets, NSAIDs prevent the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor of TXA2. wikipedia.org This antiplatelet effect is a hallmark of non-selective NSAIDs. oup.com
The inhibition of TXA2 production can be measured by quantifying its stable, inactive metabolite, Thromboxane B2 (TXB2), in the serum. researchgate.net Therefore, the level of TXB2 inhibition serves as a sensitive and specific pharmacodynamic biomarker for the activity of NSAIDs on platelets. oup.com Studies have shown a direct correlation between the inhibition of TXB2 levels and the effects on platelet function, such as bleeding time and platelet aggregation. oup.com A significant reduction in serum TXB2 indicates effective COX-1 inhibition by the drug. oup.com This measurement is widely used to assess the antiplatelet effect of drugs like acetylsalicylic acid and other NSAIDs. researchgate.net
The relationship between the inhibition of TXB2 formation and the inhibition of platelet aggregation is non-linear. researchgate.net Research indicates that even partial inhibition of the capacity of platelets to generate thromboxane can lead to a significant anti-aggregation effect. researchgate.net
Toxicological Profiles and Mechanisms of Adverse Effects
Gastrointestinal Toxicity Mechanisms
Gastrointestinal (GI) toxicity is a common adverse effect associated with NSAIDs, including Oxyphenbutazone patsnap.com. This toxicity can range from irritation and dyspepsia to more severe outcomes like ulceration, bleeding, and perforation patsnap.compatsnap.com.
Role of COX-1 Inhibition in Gastric Mucosa Damage
Oxyphenbutazone, like many traditional NSAIDs, inhibits cyclooxygenase enzymes, specifically both COX-1 and COX-2 patsnap.com. COX-1 is constitutively expressed in various tissues, including the gastric mucosa, where it plays a crucial role in maintaining gastric integrity patsnap.commedchemexpress.com. COX-1 facilitates the production of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2) and prostacyclin (PGI2) derpharmachemica.comqu.edu.iq. These prostaglandins are vital for protecting the gastric mucosa through several mechanisms:
Increasing the secretion of mucus and bicarbonate, which form a protective barrier against stomach acid. qu.edu.iq
Maintaining mucosal blood flow, which helps to remove back-diffused acid and provides nutrients for cell repair. qu.edu.iqescientificpublishers.com
Promoting epithelial cell proliferation and repair. qu.edu.iq
Inhibition of COX-1 by Oxyphenbutazone reduces the synthesis of these protective prostaglandins, compromising the gastric mucosal defense mechanisms patsnap.comescientificpublishers.comijrti.org. This makes the mucosa more susceptible to damage from gastric acid and pepsin, contributing to irritation and inflammation escientificpublishers.com.
Mechanism of Ulcerogenicity
The ulcerogenic potential of Oxyphenbutazone is a direct consequence of the impaired gastric mucosal defense resulting from COX-1 inhibition nih.govderpharmachemica.com. When the protective barrier is weakened due to reduced prostaglandin levels, gastric acid and pepsin can directly injure the epithelial cells escientificpublishers.com. This can lead to the formation of erosions and eventually deep ulcers patsnap.compatsnap.com. The acidic nature of NSAIDs themselves can also contribute to topical mucosal damage by decreasing the hydrophobicity of the gastric lining escientificpublishers.com. Furthermore, the reduction in mucosal blood flow impairs the ability of the stomach lining to heal existing damage escientificpublishers.com. Research has investigated the ulcerogenic activity of Oxyphenbutazone, highlighting its impact on the gastric mucosa sciepub.comscispace.com.
Hematological Toxicity (Blood Dyscrasias)
Oxyphenbutazone is significantly associated with serious and sometimes fatal blood dyscrasias nih.govpatsnap.comhres.ca. These adverse effects involve damage to the bone marrow and can manifest as various conditions affecting blood cell production patsnap.compatsnap.comhres.ca.
Agranulocytosis and Aplastic Anemia
Agranulocytosis, a severe reduction in the number of granulocytes (a type of white blood cell), and aplastic anemia, a condition where the bone marrow stops producing enough new blood cells (red blood cells, white blood cells, and platelets), are among the most serious hematological toxicities linked to Oxyphenbutazone patsnap.compatsnap.comhres.cawikidata.orguni.lu.
The exact mechanisms underlying Oxyphenbutazone-induced agranulocytosis and aplastic anemia are not fully elucidated but are believed to involve idiosyncratic reactions, potentially immune-mediated or related to toxic metabolites researchgate.nete-century.usmhmedical.com. In idiosyncratic drug-induced aplastic anemia, intermediate metabolites of the drug may bind to DNA and proteins in hematopoietic cells, leading to bone marrow failure e-century.usmhmedical.com. Immune-mediated mechanisms involve the drug or its metabolites triggering an immune response that targets and destroys hematopoietic stem cells or their precursors in the bone marrow e-century.usmhmedical.com. This can lead to a reduction in the production of all blood cell lines e-century.us.
Research suggests that the time of onset can differ between aplastic anemia and agranulocytosis, potentially indicating different underlying mechanisms nih.gov.
Leukopenia and Thrombocytopenia
Leukopenia (a decrease in the total number of white blood cells) and thrombocytopenia (a decrease in the number of platelets) are also reported hematological adverse effects of Oxyphenbutazone patsnap.compatsnap.comhres.cauni.lu. These can occur as part of the broader bone marrow suppression or as isolated events hres.ca.
Thrombocytopenia can result from reduced platelet production in the bone marrow or increased platelet destruction msdvetmanual.com. In the context of Oxyphenbutazone toxicity, reduced production due to bone marrow suppression is a primary mechanism patsnap.commsdvetmanual.com. Immune-mediated mechanisms can also contribute to increased platelet destruction medscape.com.
Leukopenia, similarly, results from a decrease in white blood cell production in the bone marrow due to the drug's toxic effects on hematopoietic precursors patsnap.com.
Bone Marrow Suppression and Granulomas
Oxyphenbutazone is known to cause bone marrow suppression, which is the underlying cause of many of its hematological toxicities patsnap.comnih.govncats.iopatsnap.comncats.io. This involves a reduction in the activity and number of hematopoietic stem cells and progenitor cells in the bone marrow, leading to decreased production of all blood cell types patsnap.come-century.us.
In some cases, Oxyphenbutazone therapy has been associated with the development of reversible bone marrow granulomas ebi.ac.uk. These granulomatous lesions in the bone marrow are considered a hypersensitivity manifestation of the drug ebi.ac.uk. A case study reported a patient treated with Oxyphenbutazone who developed leukopenia, eosinophilia, and thrombocytopenia, and a bone marrow biopsy revealed granulomatous lesions ebi.ac.uk. These blood changes and bone marrow findings normalized after the drug was withdrawn ebi.ac.uk.
Here is a summary of the toxicological effects and their mechanisms:
| Toxicity Type | Specific Condition | Proposed Mechanism(s) |
| Gastrointestinal | Irritation, Ulceration, Bleeding | Inhibition of COX-1 leading to decreased protective prostaglandin synthesis, direct mucosal damage, impaired healing. patsnap.comescientificpublishers.comijrti.org |
| Hematological | Agranulocytosis | Idiosyncratic reaction, potentially immune-mediated or toxic metabolites affecting granulocyte precursors. researchgate.nete-century.usmhmedical.com |
| Aplastic Anemia | Idiosyncratic reaction, potentially immune-mediated or toxic metabolites causing damage to hematopoietic stem cells. patsnap.come-century.usmhmedical.com | |
| Leukopenia | Bone marrow suppression affecting white blood cell production. patsnap.compatsnap.com | |
| Thrombocytopenia | Bone marrow suppression affecting platelet production, potentially increased platelet destruction (immune-mediated). patsnap.compatsnap.commsdvetmanual.com | |
| Bone Marrow | Suppression | Direct or indirect toxic effects on hematopoietic cells and precursors. patsnap.compatsnap.com |
| Granulomas | Hypersensitivity reaction in the bone marrow. ebi.ac.uk |
Hepatotoxicity Mechanisms
The precise molecular mechanisms by which oxyphenbutazone causes liver damage are not fully elucidated, but several pathways are implicated nih.gov. Oxyphenbutazone is a lipid-soluble drug metabolized by liver microsomal enzymes, a process that requires molecular oxygen nih.gov.
Role of Oxidative Stress and Reactive Oxygen Species Generation
Oxidative stress plays a significant role in drug-induced liver injury (DILI), including that potentially caused by oxyphenbutazone explorationpub.commdpi.com. Compounds like oxyphenbutazone, containing specific chemical features (toxicophores), can generate reactive oxygen species (ROS) nih.govnih.govnih.gov. Excessive accumulation of ROS is a primary cause of oxidative stress and can directly damage cellular components like DNA, proteins, enzymes, and lipids explorationpub.commdpi.com. This can lead to mitochondrial dysfunction and endoplasmic reticulum stress, ultimately contributing to cell death explorationpub.commdpi.comwjgnet.com.
Impact on Antioxidant Response Element (ARE) Signaling Pathway
The antioxidant response element (ARE) signaling pathway is crucial for regulating and mitigating oxidative stress nih.govnih.gov. It is regulated by the proteins Keap1 and Nrf2 nih.govnih.gov. ROS and electrophilic fragments can trigger the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the ARE, thereby regulating the transcription of antioxidative enzymes nih.govnih.gov. Perturbation of the ARE pathway can hinder antioxidant transcription, leading to ROS accumulation, oxidative stress, and liver toxicity nih.govnih.gov. Oxyphenbutazone has been identified as an ARE agonist in some studies, suggesting its interaction with this pathway nih.gov.
Inhibition of PPARγ Signaling Pathway
The peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway is another pathway that may be impacted by compounds like oxyphenbutazone nih.govnih.govnih.gov. PPARγ plays a role in regulating adipogenesis and lipid metabolism nih.govxiahepublishing.com. Disruption of PPARγ and adipogenesis could potentially increase the liver's susceptibility to oxidative stress, particularly in the presence of excess fatty acids nih.gov. While PPARγ activation has been linked to mild liver toxicity in some instances, it can also attenuate liver fibrogenesis xiahepublishing.com. Oxyphenbutazone has been shown to activate the PPARγ signaling pathway in some bioassays nih.govnih.govnih.gov.
Mechanisms of Cellular Injury (e.g., Cholestasis, Necrosis)
Liver injury induced by drugs can manifest as various forms of cellular damage, including cholestasis and necrosis wjgnet.commdpi.comcambridgemedchemconsulting.com. The intrinsic toxicity of phenylbutazone (B1037), the parent compound of oxyphenbutazone, is thought to contribute to cholestasis and necrosis mdpi.com. Cholestasis involves the impairment of bile secretion or obstruction of bile ducts, leading to the accumulation of bile acids in the liver wjgnet.comxiahepublishing.comwjgnet.com. Retention of hydrophobic bile acids can cause hepatocyte injury and death through apoptosis or necrosis xiahepublishing.comwjgnet.com. Necrosis, a form of cell death, can be a direct result of drug toxicity or indirectly through reactive metabolites and subsequent cellular damage pathways like oxidative stress and mitochondrial dysfunction mdpi.comwjgnet.comcambridgemedchemconsulting.comwjgnet.com. Histological features of necrosis in cholestatic disorders can include hepatocyte swelling and elevated liver enzymes wjgnet.com.
Renal Toxicity Mechanisms
NSAIDs, including oxyphenbutazone's parent compound phenylbutazone, can affect kidney function drugbank.comijrti.org.
Impairment of Renal Function and Blood Flow
NSAIDs are known to decrease renal blood flow, slow the glomerular filtration rate, and increase salt retention ijrti.orgnih.gov. Phenylbutazone has been shown to decrease renal blood flow by reducing the renal secretion of prostaglandin E nih.gov. Prostaglandins in the kidneys act as vasodilators of the afferent arteriole, influencing renal blood flow and glomerular filtration rate mdpi.com. By inhibiting prostaglandin synthesis, NSAIDs like phenylbutazone can alter renal hemodynamics, potentially leading to decreased renal blood flow and impaired kidney function nih.gov. This hemodynamic mechanism is thought to be involved in the retention of sodium and water induced by these agents nih.gov.
Effects on Glomerular Filtration Rate
Studies have indicated that both phenylbutazone and its metabolite, oxyphenbutazone, can lead to fluid retention tandfonline.com. While direct detailed mechanisms of oxyphenbutazone's specific effects on glomerular filtration rate (GFR) were not extensively detailed in the search results, NSAIDs in general are known to affect renal function. Research from 1976 explored the modification of renal lesions induced by aspirin (B1665792) and oxyphenbutazone in rats cdc.gov. Reduced GFR can be a consequence of various factors, including direct drug effects on kidney tissue or indirect effects related to fluid and electrolyte balance.
Cardiovascular Toxicity Mechanisms
Hypertension and Increased Risk of Cardiac Events
NSAIDs, including oxyphenbutazone's parent compound phenylbutazone, have been associated with cardiovascular adverse effects. While specific research detailing oxyphenbutazone's direct link to hypertension and increased cardiac events was not prominently featured, NSAID use, in general, can contribute to these issues through mechanisms such as inhibiting prostaglandin synthesis, which can affect blood pressure regulation and platelet aggregation nih.gov.
Amelioration of Cardiotoxicity by Oxyphenbutazone
Recent research has explored a potential protective effect of oxyphenbutazone against cardiotoxicity induced by other drugs, specifically carfilzomib (B1684676), a chemotherapeutic agent x-mol.netresearchgate.net. A study in female Wistar rats investigated the preventive effect of oxyphenbutazone on carfilzomib-instigated cardiotoxicity x-mol.netresearchgate.net. The research involved administering carfilzomib to rats, with some groups also receiving oxyphenbutazone at doses of 35 and 70 mg/kg three times a week for 21 days x-mol.netresearchgate.net.
The study measured serum levels of cardiac enzymes such as lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase (CK), and creatine kinase-MB (CK-MB), as well as levels of intracellular antioxidant enzymes and NF-κB x-mol.netresearchgate.net. Carfilzomib administration significantly elevated LDH, CK, and CK-MB levels compared to control animals x-mol.netresearchgate.net. Treatment with oxyphenbutazone significantly reduced these biochemical changes x-mol.netresearchgate.net. Furthermore, carfilzomib led to a considerable elevation in rat heart malondialdehyde (MDA) levels and a significant decline in intracellular glutathione (B108866) (GSH) levels, indicative of oxidative stress nih.gov. Oxyphenbutazone treatment exhibited a considerable reversal of these effects nih.gov.
The findings suggest that oxyphenbutazone protected cardiac tissues against carfilzomib-induced injury x-mol.netresearchgate.net. The proposed mechanisms involve the inhibition of oxidative free radical burst and modulation of the NF-κB/IκB-α pathway x-mol.netresearchgate.netnih.gov.
Table 1: Effects of Oxyphenbutazone on Cardiac Biomarkers in Carfilzomib-Induced Cardiotoxicity in Rats
| Biomarker | Carfilzomib Group (vs. Control) | Oxyphenbutazone Treatment (vs. Carfilzomib Group) |
| AST | Significantly Elevated nih.gov | Significantly Decreased nih.gov |
| LDH | Significantly Elevated x-mol.netresearchgate.net | Significantly Reduced x-mol.netresearchgate.net |
| CK | Significantly Elevated x-mol.netresearchgate.net | Significantly Reduced x-mol.netresearchgate.net |
| CK-MB | Significantly Elevated x-mol.netresearchgate.net | Significantly Reduced x-mol.netresearchgate.net |
| MDA (Heart) | Considerably Elevated nih.gov | Considerable Reverse nih.gov |
| GSH (Heart) | Significant Decline nih.gov | Considerable Reverse nih.gov |
| Serum Mg²⁺ | Considerably Declined nih.gov | Significantly Increased nih.gov |
| Serum Ca²⁺ | No Significant Alteration nih.gov | Restored towards Normal nih.gov |
| NF-κB | Elevated x-mol.netresearchgate.net | Reduced x-mol.netresearchgate.net |
| IκB-α | Altered Expression x-mol.netresearchgate.net | Altered Expression x-mol.netresearchgate.net |
Note: Data is based on findings from a study in female Wistar rats x-mol.netresearchgate.netnih.gov. Significance levels are detailed in the source.
Dermatological Adverse Reactions (e.g., Stevens-Johnson Syndrome, Pustular Psoriasis)
Oxyphenbutazone has been associated with severe dermatological adverse reactions, including Stevens-Johnson Syndrome (SJS) and generalized pustular psoriasis wikipedia.orgebi.ac.uk. SJS is a rare, acute, and potentially fatal skin reaction characterized by sheet-like skin and mucosal loss nih.govresearchgate.net. Medications are the causative agents in over 80% of SJS/TEN cases nih.gov. Generalized pustular psoriasis involves widespread pustular eruptions ebi.ac.ukclinexprheumatol.org. Case reports have described patients who developed generalized pustular psoriasis after taking oxyphenbutazone ebi.ac.uk. The withdrawal of oxyphenbutazone from the market in the mid-1980s was partly due to the risk of Stevens-Johnson syndrome wikipedia.orgebi.ac.uk.
Neurotoxicity Research
While the primary focus of oxyphenbutazone research has not been on neurotoxicity, some studies have explored its potential effects in this area. One high-throughput screening assay using a stem cell-based model of neurodegeneration induced by neuroinflammation identified oxyphenbutazone as one of nine hits among 4100 screened bioactive and approved drugs mdpi.com. These hits were proposed as promising lead compounds for further optimization to protect from reactive oxygen species (ROS)-induced neurodegeneration mdpi.com. This suggests a potential protective role in certain neurotoxic contexts, rather than being a cause of neurotoxicity itself, based on this specific research context.
Comparative Toxicity Studies with Other NSAIDs and Pyrazolidinediones
Comparative toxicity studies involving oxyphenbutazone often place it in the context of its parent compound, phenylbutazone, and other NSAIDs. Research has explored differences in toxicity mechanisms and outcomes in various systems.
Studies have investigated the relative hepatotoxicity of pyrazolidine (B1218672) derivatives, including phenylbutazone and its active metabolite, oxyphenbutazone mdpi.comresearchgate.net. The mechanism of hepatotoxicity for phenylbutazone is thought to involve an immune-mediated reaction, although a dose-related intrinsic effect has also been reported mdpi.com. Both phenylbutazone and oxyphenbutazone have been associated with various forms of hepatic injury in humans, ranging from mild to moderate hepatocellular injury, sometimes with cholestasis mdpi.com. In animal models, phenylbutazone has been reported to cause steatosis, cholestasis, and centrilobular necrosis mdpi.com. Research suggests that the high electron donation capacity of oxyphenbutazone might be related to increased toxicity mdpi.com. In vitro studies using rat liver mitochondria and isolated rat hepatocytes have indicated that diphenylamine, a structure common in some NSAIDs, can uncouple oxidative phosphorylation, decrease hepatic ATP content, and induce hepatocyte injury researchgate.net.
Comparative studies have also touched upon the gastrointestinal toxicity of NSAIDs. While oxyphenbutazone's specific comparative gastrointestinal toxicity data in relation to other NSAIDs in controlled studies is not extensively detailed in the provided search results, the broader class of NSAIDs, including pyrazolidine derivatives like phenylbutazone, is known to cause gastrointestinal issues ranging from mucosal injuries to ulcers and complications like bleeding or perforations nih.govchiro.org. The mechanism involves the inhibition of prostaglandin synthesis, which are crucial for maintaining the integrity of the gastrointestinal mucosa nih.gov.
Nephrotoxicity is another area of comparative study for NSAIDs. NSAIDs, in general, are associated with kidney damage, including acute kidney injury, tubulointerstitial nephritis, and chronic kidney disease nih.govresearchgate.net. This is linked to the inhibition of cyclooxygenase (COX) enzymes, which affects the production of prostaglandins vital for maintaining renal blood flow and function nih.govresearchgate.net. While direct comparative studies specifically highlighting oxyphenbutazone's nephrotoxicity against a range of other NSAIDs were not prominently found, the pyrazolidine class, including phenylbutazone, has been associated with nephritis and chronic renal injury mdpi.com.
Theoretical studies exploring the toxicity mechanisms of phenylbutazone derivatives have also been conducted. For instance, computational analysis suggests that the high electron donation capacity of oxyphenbutazone may be linked to its increased toxicity mdpi.com. This research utilizes methods like calculating ionization potential and nucleophilicity values to predict toxicity related to electron transfer processes mdpi.com.
Comparative pharmacokinetic studies in animals have provided insights into the metabolic fate of oxyphenbutazone relative to phenylbutazone. In goats, the concentration of oxyphenbutazone in plasma was found to be low, with the ratio of the areas under the curve (AUC) of oxyphenbutazone to phenylbutazone being approximately 0.02:1 after both intravenous and oral administration researchgate.net. In horses, oxyphenbutazone has been shown to inhibit the metabolism of phenylbutazone, potentially explaining dose-dependent kinetics observed for the parent drug in this species uky.edu.
While comprehensive, direct comparative toxicity data in humans across a wide range of NSAIDs and pyrazolidinediones specifically for oxyphenbutazone in a tabular format is limited in the provided search results, the information available highlights that oxyphenbutazone, similar to its parent compound phenylbutazone, carries significant toxicity risks, particularly concerning the liver and potentially the kidneys and gastrointestinal tract, with some theoretical studies suggesting links between its electronic properties and toxicity mdpi.comresearchgate.net.
| Compound | Class | Associated Toxicities (General Class/Specific if noted for compound) | Notes |
| Oxyphenbutazone | Pyrazolidinedione | Hepatotoxicity, potential Nephrotoxicity, potential GI toxicity | Metabolite of Phenylbutazone; withdrawn from market due to toxicity. nih.govmdpi.comresearchgate.net |
| Phenylbutazone | Pyrazolidinedione | Hepatotoxicity, Nephrotoxicity, GI toxicity, Blood dyscrasias | Parent compound of Oxyphenbutazone; known for significant toxicity. mdpi.comresearchgate.netwikipedia.orgcfsre.org |
| NSAIDs (General) | NSAID | GI toxicity (ulcers, bleeding), Nephrotoxicity, Hepatotoxicity | Class includes various compounds with differing toxicity profiles. nih.govnih.govresearchgate.net |
| Study Focus | Compounds Compared (Examples) | Key Findings (Related to Toxicity) | Source |
| Hepatotoxicity Mechanisms (In vitro/Theoretical) | Phenylbutazone, Oxyphenbutazone, others | High electron donation capacity of oxyphenbutazone potentially linked to increased toxicity; Diphenylamine structure implicated. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Comparative Pharmacokinetics (Goats) | Phenylbutazone, Oxyphenbutazone | Low plasma concentration of oxyphenbutazone relative to phenylbutazone. | researchgate.net |
| Comparative Pharmacokinetics (Horses) | Phenylbutazone, Oxyphenbutazone | Oxyphenbutazone can inhibit phenylbutazone metabolism. | uky.edu |
Drug Interactions and Pharmacodynamic Modulations
Interactions with Anticoagulants
Concomitant use of oxyphenbutazone with anticoagulants, such as warfarin (B611796) and other coumarin (B35378) derivatives, can significantly increase the risk of bleeding and hemorrhage. patsnap.comwikipedia.orgdrugbank.comsctimst.ac.in This interaction is potentially fatal and necessitates close monitoring of coagulation parameters, such as prothrombin time (PT) or international normalized ratio (INR), when these drugs are used together. nih.govwikipedia.orgsctimst.ac.in The enhanced anticoagulant effect is believed to be due, in part, to the displacement of anticoagulants from plasma protein binding sites by oxyphenbutazone. wikipedia.org
Interactions with Antihypertensive Medications (ACE Inhibitors, Beta-Blockers)
Oxyphenbutazone can reduce the efficacy of various antihypertensive medications, including ACE inhibitors and beta-blockers. patsnap.commedicaldialogues.innih.govbetterhealth.vic.gov.au This interaction may lead to elevated blood pressure. patsnap.com The mechanism is likely related to the inhibition of prostaglandin (B15479496) synthesis by oxyphenbutazone, as prostaglandins (B1171923) play a role in regulating blood pressure and mediating the effects of some antihypertensive drugs. nih.govbetterhealth.vic.gov.au Concurrent use may increase the risk of renal failure, hyperkalemia, and hypertension, particularly with ACE inhibitors. drugbank.comsctimst.ac.in Monitoring blood pressure is crucial during co-administration. sctimst.ac.in
Interactions with Diuretics
The natriuretic and antihypertensive effects of diuretics, particularly loop diuretics like furosemide (B1674285) and thiazide diuretics, can be diminished when taken concurrently with oxyphenbutazone. patsnap.commedicaldialogues.insci-hub.se This can potentially exacerbate conditions such as heart failure and hypertension. patsnap.com The interaction is thought to be due to the inhibition of renal prostaglandin synthesis by oxyphenbutazone, which can affect sodium and water excretion. nih.govbetterhealth.vic.gov.au Monitoring for decreased diuretic effectiveness, hyperkalemia, and changes in blood pressure, weight, and urine output is recommended. sctimst.ac.in
Interactions with Lithium and other Psychiatric Medications
Oxyphenbutazone can affect the levels of certain psychiatric medications, such as lithium. patsnap.commedicaldialogues.in Concurrent use with lithium can lead to increased serum lithium levels, potentially resulting in toxicity. patsnap.comdrugbank.commedicaldialogues.in The mechanism involves the reduction of lithium excretion by oxyphenbutazone. drugbank.com Close monitoring of serum lithium levels is advisable when these drugs are used together. patsnap.com
Interactions with Other NSAIDs and Aspirin (B1665792)
Concomitant use of oxyphenbutazone with other NSAIDs, including aspirin, can increase the risk of gastrointestinal bleeding and ulcers. patsnap.com This is a pharmacodynamic interaction due to the additive inhibitory effects on cyclooxygenase enzymes, which are involved in the protection of the gastrointestinal mucosa. betterhealth.vic.gov.au Combining oxyphenbutazone with aspirin may also lead to a loss of the uricosuric effect of aspirin, potentially increasing serum urate levels. sctimst.ac.in
Influence on Phenylbutazone (B1037) Metabolism
Oxyphenbutazone is an active metabolite of phenylbutazone. nih.govwikipedia.org Studies have shown that oxyphenbutazone can influence the metabolism of its parent compound, phenylbutazone. In horses, for instance, oxyphenbutazone has been observed to increase the plasma half-life of phenylbutazone. avma.orguky.edu This effect is consistent with observations in other species and may contribute to dose-dependent kinetics observed with phenylbutazone. avma.org The concentration of oxyphenbutazone in plasma after phenylbutazone administration is generally low compared to the parent drug. researchgate.netnih.gov
Interactions with Cyclodextrins in Aqueous and Solid States
Interactions between oxyphenbutazone and cyclodextrins, such as beta-cyclodextrin (B164692) and gamma-cyclodextrin (B1674603), have been investigated in both aqueous medium and the solid state. nih.govresearchgate.netresearchgate.netsigmaaldrich.com Oxyphenbutazone can form inclusion compounds with both beta- and gamma-cyclodextrins in an aqueous environment. nih.govresearchgate.netresearchgate.net However, in the solid state, the formation of an inclusion compound appears to be dependent on the specific cyclodextrin (B1172386) and the preparation method. For example, studies using the kneading method have shown the formation of an inclusion compound with gamma-cyclodextrin but not with beta-cyclodextrin in the solid state. nih.govresearchgate.netresearchgate.net Techniques such as differential scanning calorimetry, hot stage microscopy, thermogravimetric analysis, and X-ray diffraction powder are used to characterize these interactions in the solid state. nih.govresearchgate.netresearchgate.net
Interactions with Methotrexate (B535133)
Oxyphenbutazone has been shown to interact with methotrexate. The serum concentration of methotrexate can be increased when it is combined with oxyphenbutazone drugbank.commedindia.net. This interaction is of clinical significance because methotrexate has a narrow therapeutic window, and elevated serum concentrations can lead to increased toxicity nih.gov. Older pyrazole (B372694) compounds, including oxyphenbutazone, are considered more prone to pharmacokinetic interactions compared to newer NSAIDs nih.gov.
Modulation of Enzyme Activity (e.g., Organic Anion Transporter 1 (OAT1))
Oxyphenbutazone is known to act as an inhibitor of Organic Anion Transporter 1 (OAT1) caymanchem.comrcsb.orgcaymanchem.com. OAT1, also known as SLC22A6, is a transmembrane protein belonging to the solute carrier 22 family rcsb.orgbibliotekanauki.pl. It is primarily located on the basolateral membrane of renal proximal tubule epithelial cells and plays a crucial role in the renal secretion of a wide variety of organic anions, including many drugs and endogenous substances bibliotekanauki.plresearchgate.net.
Inhibition of OAT1 by compounds like oxyphenbutazone can affect the transport of its substrates bibliotekanauki.pl. Research has demonstrated that oxyphenbutazone inhibits OAT1 with a reported inhibition constant (Ki) of 32 µM caymanchem.comcaymanchem.com. This modulation of OAT1 activity by oxyphenbutazone can impact the renal clearance of drugs that are substrates of this transporter, potentially leading to increased systemic exposure and altered pharmacological effects or toxicity of co-administered medications bibliotekanauki.pl.
Below is a data table summarizing the interaction with OAT1:
| Compound | Target Enzyme/Transporter | Type of Modulation | Ki (µM) |
| Oxyphenbutazone | Organic Anion Transporter 1 (OAT1) | Inhibitor | 32 |
Therapeutic Applications and Efficacy Research Historical and Novel
Anti-inflammatory Efficacy in Arthritic Conditions
Oxyphenbutazone was widely regarded for its pronounced anti-inflammatory effects, which became the cornerstone of its therapeutic use, especially in treating arthritic conditions. researchgate.net
| Clinical Trial | Condition | Treatment Group | Efficacy Outcome | Source |
|---|---|---|---|---|
| Double-Blind Comparative Study | Rheumatoid Disorders | Oxyphenbutazone | 34% reduction in global symptom scores over 21 days | nih.gov |
Osteoarthritis
Oxyphenbutazone has been historically included in therapeutic regimens for osteoarthritis to alleviate pain and inflammation. apollopharmacy.in The anti-inflammatory and analgesic properties of the drug were applied to manage the symptoms of this degenerative joint disease, aiming to reduce swelling and improve patient comfort. apollopharmacy.in
Gout
Historically, oxyphenbutazone was used as a gout suppressant to manage the acute pain, swelling, and stiffness associated with gouty arthritis. nih.gov Its anti-inflammatory action was directed at reducing the intense joint inflammation triggered by the deposition of monosodium urate crystals. nih.govmdpi.com While effective in its time, its use for gout has been largely superseded by newer agents with different mechanisms of action, such as xanthine (B1682287) oxidase inhibitors and other modern anti-inflammatory drugs. hcplive.comhopkinsarthritis.org
Analgesic Efficacy in Pain Management
Beyond its anti-inflammatory effects in arthritis, oxyphenbutazone was recognized for its significant analgesic properties in a broader context of pain management. researchgate.net It was employed to alleviate mild to moderate pain stemming from various conditions. apollopharmacy.in For instance, research in ophthalmic practice compared a combination of oxyphenbutazone and analgin against an ibuprofen (B1674241) and paracetamol combination for managing pain and inflammation, highlighting its application as a potent pain reliever. nih.gov The fundamental action of reducing prostaglandin (B15479496) production contributes directly to its ability to alleviate pain. patsnap.com
Antipyretic Effects
Oxyphenbutazone was recognized for its significant antipyretic, or fever-reducing, properties. nih.gov As a pyrazolone (B3327878) derivative, it belongs to a class of compounds that includes other agents known for their effects on body temperature. mdedge.com The mechanism of action for the antipyretic effects of NSAIDs like oxyphenbutazone is generally understood to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923). medicalnewstoday.com Prostaglandins, particularly PGE₂, are key mediators in elevating the hypothalamic set point for body temperature during fever. nih.gov By blocking their production, oxyphenbutazone could effectively reduce fever. nih.gov Despite its recognized antipyretic capabilities, specific clinical trials detailing the quantitative efficacy of oxyphenbutazone for fever reduction are not extensively covered in recent literature, largely due to its discontinuation for general use.
Treatment of Musculoskeletal Injuries
Oxyphenbutazone was widely employed in the management of pain and inflammation associated with various musculoskeletal and soft tissue injuries. Its efficacy in these conditions has been evaluated in several clinical contexts, including athletic injuries, bursitis, and tendonitis. nih.govverywellhealth.com
A significant area of its application was in sports medicine for the treatment of acute soft tissue injuries such as sprains and strains. nih.gov Research from the era of its use indicates its role in managing pain and inflammation related to athletic activities. nih.gov
Furthermore, its effectiveness was formally compared with other anti-inflammatory agents. In a double-blind clinical trial involving 96 patients with acute tendinitis or bursitis, oxyphenbutazone was found to be equally effective as the comparator drug, fentiazac, in relieving key symptoms over a seven-day treatment period. Both drugs demonstrated comparable efficacy in reducing night pain, pain on movement, and swelling. nih.gov
Table 1: Comparison of Fentiazac and Oxyphenbutazone in Acute Tendinitis and Bursitis
| Outcome Measure | Fentiazac Efficacy | Oxyphenbutazone Efficacy |
|---|---|---|
| Night Pain Relief | Effective | Equally Effective |
| Pain on Movement Relief | Effective | Equally Effective |
Efficacy in Superficial Thrombophlebitis
Superficial thrombophlebitis, an inflammatory condition of a superficial vein due to a blood clot, was another condition where oxyphenbutazone's anti-inflammatory effects were utilized. Treatment for this condition aims to alleviate local symptoms and prevent complications such as clot extension. nih.gov
Efficacy in Acute Ureteral Stone Disease
Research has demonstrated the efficacy of oxyphenbutazone in the management of acute ureteral stone disease. The therapeutic goal in this condition is to facilitate the spontaneous passage of the stone, often by reducing the associated inflammation and edema of the ureteral wall which can hinder its movement.
A comparative study involving 45 patients investigated the effect of oxyphenbutazone against a placebo in treating acute ureteral disease. The findings were statistically significant in favor of the group treated with oxyphenbutazone. Specifically, the oxyphenbutazone group showed a greater rapidity and a higher incidence of the spontaneous passage of ureteral stones compared to the placebo group. nih.gov
Table 2: Efficacy of Oxyphenbutazone in Acute Ureteral Stone Disease vs. Placebo
| Outcome | Oxyphenbutazone Group | Placebo Group | Significance |
|---|---|---|---|
| Rapidity of Stone Passage | Faster | Slower | Statistically Significant |
Investigational and Novel Therapeutic Applications
Beyond its established anti-inflammatory and analgesic uses, oxyphenbutazone has been the subject of research for novel therapeutic applications, most notably in the field of oncology.
Anticancer and Antitumor Activities
Oxyphenbutazone has demonstrated potential as a cancer chemopreventive agent in preclinical studies. In one study investigating its effects on peroxynitrite-induced skin tumors in mice, the oral administration of oxyphenbutazone significantly inhibited tumor promotion. The results from this sensitive in vivo mouse model suggested that oxyphenbutazone is a potent cancer chemopreventive agent.
In addition to prevention, oxyphenbutazone has shown direct antitumor activities. Research on rats with Walker 256 tumors showed that treatment with oxyphenbutazone led to tumor regression and increased survival times compared to untreated animals. mdedge.com More recent studies have explored its effects on hepatocellular carcinoma, where it was shown to promote cytotoxicity in cancer cells.
One of the mechanisms underlying the anticancer potential of oxyphenbutazone involves the inhibition of DNA synthesis, a critical process for the proliferation of cancer cells.
A study investigating the combined effect of methotrexate (B535133) (MTX) and oxyphenbutazone (OPB) on Hep3B hepatocellular carcinoma cells found a synergistic effect on inhibiting cancer cell growth. The combination of the two drugs significantly inhibited cell proliferation, which was attributed to a marked reduction in DNA synthesis, as measured by BrdU incorporation analysis. This inhibition of DNA synthesis was a key factor leading to the apoptosis (programmed cell death) of the cancer cells.
However, the effect on DNA synthesis may be cell-type or context-dependent. An earlier study on mouse skin noted that while oxyphenbutazone inhibited tumor promotion, it had little effect on epidermal DNA synthesis induced by a phorbol (B1677699) ester tumor promoter. This suggests that its anticancer mechanisms are complex and may involve multiple pathways beyond the direct inhibition of DNA synthesis in some cell types.
Suppression of PGE2 and Deactivation of Wnt/β-catenin Signaling Pathway
As a non-steroidal anti-inflammatory drug, Oxyphenbutazone's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. frontiersin.orgmadbarn.com This inhibition disrupts the production of prostaglandins, such as prostaglandin E2 (PGE2). mdpi.com The COX-2/PGE2 pathway has been identified as a critical activator of the Wnt/β-catenin signaling cascade, a pathway integral to cellular proliferation and differentiation. nih.govnih.gov
Research has demonstrated that the activation of the Wnt/β-catenin pathway can stimulate COX-2 expression, creating a positive feedback loop that promotes pathological conditions in certain diseases. mdpi.comnih.gov Conversely, the suppression of PGE2 production through COX inhibition has been shown to downregulate and deactivate Wnt/β-catenin signaling. mdpi.comnih.govresearchgate.net Therefore, by inhibiting the COX enzymes and consequently reducing the synthesis of PGE2, Oxyphenbutazone is understood to indirectly deactivate the Wnt/β-catenin signaling pathway. This mechanism highlights a potential therapeutic application for Oxyphenbutazone in diseases characterized by aberrant Wnt signaling.
Antimycobacterial Activity against Mycobacterium tuberculosis
Novel research has identified a significant and selective antimycobacterial capability of Oxyphenbutazone against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. medindia.net A key finding is its potent bactericidal activity specifically against non-replicating (NR) Mtb, which are often persistent and less susceptible to standard anti-tuberculosis drugs. medindia.net In liquid cultures, Oxyphenbutazone at a concentration of 12.5 μM achieved 100% inhibition of NR Mtb growth, whereas it showed no activity against replicating Mtb even at concentrations up to 200 μM. medindia.net
This selective activity is dependent on the microenvironment, with its cidal effects being augmented by mild acidity, reactive nitrogen intermediates (RNIs), and fatty acids—conditions that mimic the host environment where Mtb resides. medindia.net Under these conditions, Oxyphenbutazone undergoes 4-hydroxylation to form the metabolite 4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione (4-OH-OPB). nih.gov This metabolite is highly potent, killing both replicating and non-replicating Mtb, including strains resistant to standard drugs. medindia.net The mechanism of 4-OH-OPB involves the depletion of flavins and the formation of covalent adducts with essential mycobacterial thiols. medindia.net
Notably, other related pyrazolidinedione compounds did not exhibit the same antimycobacterial effects, underscoring the unique activity of Oxyphenbutazone. medindia.net
| Compound | Target Mtb State | Observed Activity |
|---|---|---|
| Oxyphenbutazone | Non-Replicating (NR) | 100% growth inhibition at 12.5 μM |
| Oxyphenbutazone | Replicating (R) | No activity up to 200 μM |
| 4-OH-OPB (Metabolite) | Non-Replicating (NR) & Replicating (R) | Bactericidal against both, including drug-resistant strains |
| Phenylbutazone (B1037) | Non-Replicating (NR) & Replicating (R) | Did not kill either NR or R Mtb |
| Suxibuzone | Non-Replicating (NR) & Replicating (R) | Did not kill either NR or R Mtb |
| Sulfinpyrazone (B1681189) | Non-Replicating (NR) & Replicating (R) | Did not kill either NR or R Mtb |
Potentiation of Neurite Growth
The potential for Oxyphenbutazone to potentiate neurite growth, a critical process in neuronal development and regeneration, has been considered. However, a review of available scientific literature does not provide direct evidence supporting this function. Research on the parent compound, phenylbutazone, in equine models found it had no significant impact on the concentrations of selected growth factors in platelet-rich plasma and autologous protein solution. researchgate.net While numerous compounds have been shown to influence neurite outgrowth through various signaling pathways, there is currently a lack of specific studies demonstrating that Oxyphenbutazone promotes or potentiates this process. nih.govmdpi.comsemanticscholar.orgplos.org
Research Methodologies and Analytical Techniques
In vitro Research Models
In vitro studies provide controlled environments to examine the direct effects of oxyphenbutazone on various cell types and biological processes. These models are crucial for elucidating the cellular and molecular mechanisms underlying its observed effects.
Cell Culture Studies (e.g., MH60 B cells, NS-1 cells, PBMC, Whole Blood)
Cell culture studies have been utilized to assess the impact of oxyphenbutazone on specific cell lines and primary cells. For instance, oxyphenbutazone has been shown to reduce the proliferation of MH60 B cells induced by IL-6, with an IC₅₀ of 7.5 µM. caymanchem.comglpbio.com In NS-1 cells, oxyphenbutazone at a concentration of 1.5 µM has been observed to potentiate neurite growth induced by nerve growth factor (NGF). caymanchem.comglpbio.com
Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes (T, B, and NK cells), monocytes, and dendritic cells, are frequently used in in vitro studies to investigate immune modulation and other cellular responses. nih.govixcellsbiotech.commiltenyibiotec.com While the search results confirm the general use of PBMCs and whole blood in research, including for studying immune responses and isolating cell types nih.govmiltenyibiotec.commiltenyibiotec.combioivt.com, specific detailed findings regarding oxyphenbutazone's effects on human PBMCs or whole blood were not prominently featured in the provided snippets. However, the use of cell culture, including human liver cancer cells like Hep3B, has been instrumental in studying oxyphenbutazone's potential cytotoxicity and its interaction with other compounds like methotrexate (B535133). researchgate.netmedchemexpress.com
Reporter Gene Assay Models (e.g., Antioxidant Response Element)
Reporter gene assays, particularly those involving the Antioxidant Response Element (ARE), are utilized to assess the activation of cellular defense pathways against oxidative stress. The ARE is a cis-acting enhancer sequence found in the promoter region of genes encoding many antioxidant and phase II enzymes. semanticscholar.orgmdpi.com Activation of the Nrf2/ARE pathway leads to the transcription of these protective genes. semanticscholar.orgmdpi.comsignosisinc.com While the search results describe the principle and application of ARE reporter gene assays for assessing antioxidant activity and Nrf2 activation semanticscholar.orgmdpi.comsignosisinc.comresearchgate.net, and mention oxyphenbutazone in the context of such models oup.com, specific detailed findings of oxyphenbutazone's activity in ARE reporter gene assays were not provided. These assays typically involve transfecting cells with a construct containing the ARE sequence linked to a reporter gene, such as luciferase, and then measuring reporter gene expression upon treatment with the compound of interest. signosisinc.comresearchgate.net
In vivo Animal Models
In vivo animal models are essential for studying the systemic effects of oxyphenbutazone, its pharmacokinetics, and its efficacy in complex biological systems that mimic human disease states.
Rat Models of Arthritis
Rat models of arthritis are commonly used to evaluate the anti-inflammatory and anti-arthritic properties of compounds. Oxyphenbutazone has been investigated in rat models of arthritis. Studies have shown that oxyphenbutazone can reduce knee joint swelling in a silver nitrate-induced arthritis model in rats. It has also been observed to decrease distal joint swelling and paw edema in a rat model of mycoplasma-induced polyarthritis. caymanchem.com These models often involve inducing inflammation or arthritic symptoms and then administering the test compound to assess its ability to ameliorate the condition. nih.govnih.gov
Cardiotoxicity Models
Research has also utilized animal models to investigate potential cardiotoxicity or protective effects of oxyphenbutazone. A study in female Wistar rats explored the preventive effect of oxyphenbutazone against carfilzomib-induced cardiotoxicity. researchgate.netresearchgate.netnih.gov The methodology involved administering carfilzomib (B1684676) to induce cardiac injury and then treating groups of rats with different doses of oxyphenbutazone. researchgate.netresearchgate.netnih.gov Evaluation included analyzing serum levels of cardiac enzymes such as LDH, CK, and CKMB, as well as assessing intracellular proteins like NF-κB and IκB-α via western blot. researchgate.netresearchgate.netnih.gov Findings suggested that oxyphenbutazone protected cardiac tissues in this model, as evidenced by reduced levels of elevated cardiac enzymes and modulation of NF-κB. researchgate.netresearchgate.netnih.gov
Cancer Models
In vivo cancer models, particularly in rodents, are employed to study the anticarcinogenic potential of compounds. Oxyphenbutazone has been investigated in such models. In a mouse skin carcinogenesis model, oral administration of oxyphenbutazone was found to significantly inhibit skin tumor promotion induced by peroxynitrite (PN) and TPA. nih.govebi.ac.ukscilit.com This indicates a potential cancer chemopreventive effect in this specific model. nih.govebi.ac.ukscilit.com Furthermore, studies using Wistar strain male rats with diethyl nitrosamine (B1359907) (DENA)-induced hepatocellular carcinoma (HCC) have explored oxyphenbutazone's potential anticancer activity, sometimes in combination with other agents like methotrexate. researchgate.netmedchemexpress.com These studies involved inducing tumorigenesis and then administering oxyphenbutazone to assess its impact on tumor development and related biochemical parameters. researchgate.net
Clinical Trial Designs
Clinical trials involving oxyphenbutazone have employed various designs to evaluate its effects. These designs aim to minimize bias and provide reliable data on the compound's performance compared to placebos or other treatments. eupati.eu
Double-Blind Studies
Double-blind studies are a type of clinical trial design where neither the participants nor the researchers are aware of which treatment the participants are receiving. eupati.eu This helps to prevent bias in both the reporting of symptoms by patients and the assessment of outcomes by investigators. eupati.eu Double-blind trials have been utilized in studies involving oxyphenbutazone to compare its efficacy against other drugs or placebos in treating various conditions. For instance, a double-blind trial compared oxyphenbutazone to protacine in patients with rheumatic disorders. researchgate.net Another double-blind study investigated the effects of oxyphenbutazone following vaginal operations for genital prolapse, comparing it to a placebo. tandfonline.com In a study on sports injuries of the knee, a double-blind, between-patient design was used to compare diclophenac sodium, oxyphenbutazone, and a placebo. journals.co.za A double-blind clinical trial also assessed the use of oxyphenbutazone in acute pelvic inflammatory disease. tandfonline.com
Comparative Studies
Comparative studies are designed to compare the effects of two or more different treatments. eupati.eu In the context of oxyphenbutazone research, comparative studies have been conducted to assess its effectiveness relative to other anti-inflammatory agents or placebos. A comparative study evaluated the effect of oxyphenbutazone versus placebo in patients with acute ureteral stone disease, finding statistically significant results in favor of oxyphenbutazone regarding the rapidity and incidence of spontaneous stone passage. ebi.ac.uk Comparative trials have also been conducted to study the influence of different antiphlogistics, including oxyphenbutazone, on post-traumatic edema in operated fractures of the tibia. nih.gov Another comparative study examined oxyphenbutazone against placebo in the treatment of superficial thrombophlebitis. nih.gov
Analytical Techniques for Oxyphenbutazone and Metabolites
Accurate detection and quantification of oxyphenbutazone and its metabolites in biological samples and pharmaceutical formulations are crucial for research and monitoring. Various analytical techniques have been developed and employed for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique widely used for the identification and quantification of drugs and their metabolites in complex matrices such as plasma, urine, and tissues. cgfarad.canih.govresearchgate.netresearchgate.netscirp.orgoup.comresearchgate.net The technique combines the separation power of liquid chromatography with the selective detection capabilities of tandem mass spectrometry. cgfarad.canih.govresearchgate.netresearchgate.netscirp.orgoup.comresearchgate.net
LC-MS/MS methods have been developed and validated for the screening, quantification, and confirmation of oxyphenbutazone and its parent compound, phenylbutazone (B1037), in various biological samples, particularly in equine plasma and tissues. cgfarad.canih.govresearchgate.netresearchgate.net These methods typically involve sample preparation steps such as liquid-liquid extraction or solid phase extraction to isolate the analytes from the matrix. cgfarad.caresearchgate.netaesan.gob.esresearchgate.net Separation is then achieved using a reversed-phase LC column. cgfarad.caresearchgate.netscirp.org Detection and quantification are performed using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode, often in negative electrospray ionization (ESI-) mode for oxyphenbutazone. cgfarad.caresearchgate.netscirp.orgaesan.gob.es
Validated LC-MS/MS methods for oxyphenbutazone and phenylbutazone in equine plasma have demonstrated extraction recoveries typically greater than 80%. researchgate.netebi.ac.uk Limits of detection (LOD) and quantification (LOQ) for oxyphenbutazone in equine plasma have been reported as low as 0.01 µg/mL and 0.05 µg/mL, respectively. researchgate.netebi.ac.uk For equine tissue samples, LOQs of 0.5 ng/g for oxyphenbutazone have been achieved. cgfarad.ca These methods have shown good linearity, accuracy, and precision within relevant concentration ranges. researchgate.netoup.com
Data Table: LC-MS/MS Method Performance for Oxyphenbutazone in Equine Plasma
| Parameter | Value | Unit | Source |
| Extraction Recovery | > 80 | % | researchgate.netebi.ac.uk |
| Limit of Detection | 0.01 | µg/mL | researchgate.netebi.ac.uk |
| Limit of Quantification | 0.05 | µg/mL | researchgate.netebi.ac.uk |
| Linearity (r²) | > 0.995 | - | researchgate.net |
| Intraday Precision | < 15 | % CV | researchgate.net |
| Interday Precision | < 15 | % CV | researchgate.net |
| Intraday Accuracy | 80-120 | % Bias | researchgate.net |
| Interday Accuracy | 80-120 | % Bias | researchgate.net |
Note: Data compiled from cited sources. CV: Coefficient of Variation.
LC-MS/MS methods have also been applied to the analysis of oxyphenbutazone residues in animal tissues such as muscle, kidney, and liver, with reported detection capabilities suitable for residue monitoring. cgfarad.caaesan.gob.es
Gas-Liquid Chromatography with Selective Nitrogen Detection
Gas-Liquid Chromatography (GLC) coupled with a selective nitrogen-phosphorus detector has been used for the quantitative determination of oxyphenbutazone in plasma. ebi.ac.ukebi.ac.uknih.gov This method offers sensitivity and specificity for nitrogen-containing compounds like oxyphenbutazone. nih.govnih.gov
The method typically involves extraction and back-extraction steps to isolate oxyphenbutazone from the plasma matrix. nih.gov Derivatization of oxyphenbutazone and an internal standard with a reagent such as trifluoroacetic anhydride (B1165640) is performed to make them suitable for GC analysis. ebi.ac.uknih.gov The derivatized compounds are then separated on a GC column and detected by a nitrogen-phosphorus detector. nih.gov This technique allows for the rapid and specific routine determination of oxyphenbutazone in plasma. nih.gov A reported detection limit for this method is 0.5 µg/mL in plasma. ebi.ac.uknih.gov The procedure has been shown to be linear over the range of concentrations typically encountered after a single oral therapeutic dose. nih.gov No significant interference from the biological matrix has been observed with this method. nih.gov
Polarographic Analysis
Polarographic analysis is an electrochemical technique that can be used for the determination of electroactive compounds like oxyphenbutazone. ebi.ac.ukoup.comnih.govoup.com The polarographic behavior of oxyphenbutazone has been studied, and methods based on this behavior have been developed for its quantification in pure powder and pharmaceutical formulations. ebi.ac.ukoup.comnih.govoup.com
Oxyphenbutazone can be determined polarographically by converting it to a nitroso derivative, which exhibits a cathodic, irreversible, diffusion-controlled wave. ebi.ac.ukoup.comnih.gov This conversion is typically achieved by treatment with nitrous acid. oup.com The polarogram is then recorded in an alkaline solution, such as KOH, which serves as the supporting electrolyte. oup.com
Methods utilizing differential pulse polarography have demonstrated the ability to determine oxyphenbutazone at low concentrations. ebi.ac.ukoup.comnih.govoup.com As little as 10 ppm of oxyphenbutazone can be determined with high accuracy (99.70 ± 0.99%) in pure powder and certain pharmaceutical formulations using differential pulse polarographic analysis. ebi.ac.ukoup.comnih.govoup.com For higher concentrations, such as 2.5-10 mg/100 mL, an accuracy of 99.9 ± 1.38% has been reported using polarographic analysis. ebi.ac.ukoup.comnih.gov While some polarographic methods for oxyphenbutazone and phenylbutazone exist, certain procedures may not differentiate between the two compounds. oup.com
Spectrophotometric Methods
Spectrophotometric methods offer sensitive and selective approaches for the determination of Oxyphenbutazone. Several colorimetric methods have been developed based on reactions that yield colored products measurable by spectrophotometry. One such method involves the reaction of the acid hydrolyzed product of Oxyphenbutazone with p-dimethylaminocinnamaldehyde, producing a red color with maximum absorption at 520 nm. nih.gov This method allows for the spectrophotometric determination of Oxyphenbutazone and has been applied to bulk drug and dosage forms. nih.gov The detection limit for this method is reported as 0.8 µg in the resin phase and 4.0 µg in the aqueous phase, with Beer's law obeyed in the concentration range of 0.4-4.0 µg/ml. nih.gov
Another colorimetric approach involves the reaction of naphthoquinone with the acid hydrolysis product of Oxyphenbutazone, resulting in an orange color with maximum absorption at 465 nm. ebi.ac.uknih.gov Additionally, Oxyphenbutazone can produce a yellow color with lead tetra-acetate in the cold, exhibiting maximum absorption at 359 nm. ebi.ac.uknih.gov
pH-induced difference spectrophotometry is another technique utilized for the determination of Oxyphenbutazone in pharmaceutical formulations. tandfonline.com These procedures leverage the sensitivity of the ultraviolet spectrum of Oxyphenbutazone to the pH of the solvent medium. tandfonline.com One procedure measures the absorbance difference in an acid solvent (0.01 N HCl) and an alkaline solvent (0.01 N NaOH) at 254 nm. tandfonline.com Another procedure measures the absorbance difference in an acid solvent and a pH 7 phosphate (B84403) buffer at 262 nm. tandfonline.com Both methods have demonstrated high accuracy. tandfonline.com
UV-Vis spectrophotometry is also routinely used in in vitro dissolution studies to quantify the amount of Oxyphenbutazone released from dosage forms, typically by measuring absorbance at 254 nm. tandfonline.com
Selective determination of Oxyphenbutazone can also be achieved through chelate forming reactions followed by spectrophotometry. tandfonline.com This method is based on a nitrosation reaction and the simultaneous formation of copper(II) or cobalt(II) chelates of the nitroso derivative. tandfonline.com These chelates are extractable with organic solvents, yielding yellow solutions whose absorbance is proportional to the Oxyphenbutazone concentration. tandfonline.com
Differential Scanning Calorimetry
Differential Scanning Calorimetry (DSC) is a thermal analysis technique valuable for characterizing the thermal properties and interactions of Oxyphenbutazone in the solid state. DSC measures the difference in heat flow between a sample and a reference as a function of temperature or time. coriolis-pharma.comfilab.fr
DSC has been employed to study the interactions between Oxyphenbutazone and cyclodextrins, such as beta-cyclodextrin (B164692) and gamma-cyclodextrin (B1674603), in the solid state. nih.govresearchgate.net Analysis of DSC thermograms can provide insights into the formation of inclusion compounds and changes in the thermal behavior of Oxyphenbutazone upon interaction. nih.govresearchgate.net For instance, DSC can identify endothermic peaks corresponding to thermal events like melting or dehydration. coriolis-pharma.com For Oxyphenbutazone hydrate (B1144303), an endothermic peak at 124–125°C has been observed, corresponding to dehydration.
X-Ray Diffraction (XRD)
X-Ray Diffraction (XRD), particularly X-ray powder diffraction (XRPD), is a non-destructive analytical technique used to analyze the crystalline structure and phase composition of materials. europa.eumalvernpanalytical.com In the context of Oxyphenbutazone, XRD is utilized to characterize its solid form and investigate changes in crystallinity upon processing or interaction with other substances. nih.govresearchgate.net
XRD powder analysis, often used in conjunction with DSC and TGA, helps to characterize solid-state interactions, such as the formation of inclusion compounds between Oxyphenbutazone and cyclodextrins. nih.govresearchgate.net The technique provides unique diffraction patterns that serve as fingerprints for different crystalline phases. europa.eumalvernpanalytical.com For Oxyphenbutazone hydrate, distinct peaks at 2θ values of 12.4°, 18.7°, and 24.3° have been reported, confirming its crystalline lattice.
Thermogravimetric Analysis
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample over time as its temperature changes. wikipedia.orgeltra.com TGA provides information about physical phenomena like phase transitions and desorption, as well as chemical phenomena such as thermal decomposition. wikipedia.orgeltra.com
TGA is used alongside DSC and XRD to provide a comprehensive thermal characterization of Oxyphenbutazone and its interactions in the solid state. nih.govresearchgate.net By monitoring mass loss as a function of temperature, TGA can assess the thermal stability of Oxyphenbutazone and identify decomposition stages or the loss of volatile components, such as water in the case of hydrates. wikipedia.orgeltra.comyoutube.com For example, TGA can complement DSC findings, such as confirming the dehydration process indicated by an endothermic peak in the DSC thermogram.
In vitro Evaluation of Dosage Forms
In vitro evaluation methods are crucial for assessing the performance and drug release characteristics of Oxyphenbutazone in various dosage forms. adtu.inmdpi.com
Dissolution-Dialysis Studies
Dissolution-dialysis studies have been employed as an in vitro method for evaluating commercial Oxyphenbutazone tablet dosage forms. tandfonline.comresearchgate.netnih.govsigmaaldrich.com This technique aims to simulate the drug release and potential for absorption. In studies evaluating commercial tablets, dissolution-dialysis provided a better indication of potential bioavailability compared to conventional disintegration time and dissolution rate studies. tandfonline.comnih.govsigmaaldrich.com An excellent correlation was observed between the dialysis rate constant (K) and pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum plasma concentration). tandfonline.comnih.govsigmaaldrich.com This highlights the usefulness of the dialysis rate constant for the in vitro evaluation of Oxyphenbutazone tablet formulations. tandfonline.comnih.govsigmaaldrich.com
Skin Permeation Studies for Transdermal Patches
In vitro skin permeation studies are essential for the evaluation and development of transdermal patches containing Oxyphenbutazone. adtu.inscielo.org.co These studies assess the rate and extent to which the drug can pass through the skin barrier. scielo.org.co Modified Franz diffusion cells are commonly used for conducting in vitro release and skin permeation studies for transdermal formulations. adtu.inscielo.org.co
In studies involving Oxyphenbutazone transdermal patches formulated with different polymers, in vitro skin permeation studies were performed to evaluate their effectiveness. adtu.in These studies provide significant results regarding the amount of drug released and permeated through the skin over time. adtu.in The composition and concentration of polymers in the patch formulation can influence the drug release and permeation profile. adtu.in In vitro permeation tests are recommended to estimate in vivo permeation and are a key part of characterizing transdermal drug delivery systems. scielo.org.co
Drug Development and Regulatory Science Implications
Development of New Anti-inflammatory Medications based on Oxyphenbutazone's Mechanism
The understanding of oxyphenbutazone's mechanism of action, particularly its interaction with COX enzymes, has contributed to the broader field of NSAID research. The inhibition of prostaglandin (B15479496) synthesis by blocking cyclooxygenase is a fundamental mechanism targeted by many anti-inflammatory drugs ebi.ac.uknih.gov. While oxyphenbutazone itself is no longer widely used due to safety concerns, the insights gained from studying its mechanism, alongside other NSAIDs, have informed the development of subsequent generations of anti-inflammatory medications patsnap.compatsnap.com. Research continues to explore the various facets of inflammation, and while direct development based solely on oxyphenbutazone's mechanism is limited due to its safety profile, the general principles of targeting prostaglandin synthesis and modulating immune responses, as observed with oxyphenbutazone, remain relevant in the search for new anti-inflammatory agents patsnap.comresearchgate.net.
Research on Analogs and Derivatives (e.g., 4-Hydroxy-oxyphenbutazone)
Research has explored analogs and derivatives of oxyphenbutazone and its parent compound, phenylbutazone (B1037), to investigate their pharmacological properties and potential therapeutic applications researchgate.netlucp.net. Oxyphenbutazone itself is a metabolite of phenylbutazone, formed by hydroxylation ebi.ac.uknih.govnih.gov. One specific derivative that has been studied is 4-Hydroxy-oxyphenbutazone (4OH-OPB) medchemexpress.comresearchgate.netresearchgate.net.
Studies on 4-Hydroxy-oxyphenbutazone have indicated its potential as a potent inhibitor of cytokine production medchemexpress.comresearchgate.netresearchgate.net. Cytokines are signaling molecules that play a critical role in immune and inflammatory responses medchemexpress.comresearchgate.net. Research involving in vitro studies on peripheral mononuclear cells (PBMC) and whole blood (WB) cultures compared the effects of 4OH-OPB, oxyphenbutazone, and phenylbutazone on cytokine inhibition researchgate.netresearchgate.net. In PBMC cultures, 4OH-OPB demonstrated potent inhibitory effects on both monokines and Th1 and Th2 lymphokines at low concentrations researchgate.netresearchgate.net. While less effective in WB cultures compared to PBMC cultures, 4OH-OPB was still noted as an effective inhibitor of lymphokine production and the sole inhibitor of monokine production among the tested compounds in WB researchgate.netresearchgate.net.
Further research suggested that the increased concentration of 4OH-OPB required for cytokine inhibition in WB cultures compared to PBMC cultures might be related to its rapid uptake into erythrocytes and slower secretion via a multidrug-resistance-associated protein researchgate.net. The secreted compound may also be structurally different from 4OH-OPB, potentially contributing to a different mechanism of cytokine inhibition observed in PBMC and WB cultures researchgate.net. These findings suggest that 4OH-OPB could have potential as an immunosuppressive drug for inflammatory diseases researchgate.netresearchgate.net.
Other research has explored the potential of oxyphenbutazone and its derivatives in areas beyond inflammation, such as antimycobacterial activity. Oxyphenbutazone has shown selective mycobactericidal activity against non-replicating Mycobacterium tuberculosis ebi.ac.ukmedchemexpress.comucl.ac.uk.
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies involving oxyphenbutazone and related pyrazolidinedione derivatives have been conducted to understand how modifications to the chemical structure influence their pharmacological activities lucp.netsolubilityofthings.compharmacy180.comacs.org. These studies aim to identify key structural features responsible for anti-inflammatory, analgesic, and other effects, as well as to potentially design compounds with improved efficacy or safety profiles lucp.netpharmacy180.com.
For 3,5-pyrazolidinedione derivatives, the pharmacological activities are closely linked to the acidity of the hydrogen atom at the 4th position, which is enhanced by the dicarbonyl function at the 3rd and 5th positions pharmacy180.com. The presence of both phenyl groups is considered essential for anti-inflammatory and analgesic activity pharmacy180.com. Modifications such as p-substitution (e.g., with methyl, chloro, nitro, or OH groups) on one or both phenyl rings can retain activity pharmacy180.com. For instance, oxyphenbutazone itself is a p-hydroxylated metabolite of phenylbutazone ebi.ac.uknih.govnih.gov.
SAR studies also explore the impact of substitutions on the alkyl groups. While introducing polar functions can yield mixed results, a γ-hydroxy-n-butyl derivative has been noted to possess pronounced uricosuric activity but less pronounced anti-inflammatory effects pharmacy180.com. Substitutions at the 4th position, such as a 2'-phenyl-sulfinyl-ethyl group, can lead to compounds with primarily uricosuric properties, like sulfinpyrazone (B1681189) researchgate.netpharmacy180.com.
Computational studies have also been employed to gain insights into the structure-activity relationships and potential toxicity mechanisms of phenylbutazone derivatives, including oxyphenbutazone mdpi.comnih.gov. These studies can help predict the potential activity and safety of new analogs based on their chemical structures nih.gov. For example, computational analysis has explored the potential for inhibiting COX-2 and the relationship between hydroxylation and toxicity mdpi.com.
Withdrawal from Market and Reasons (Safety Profile)
Oxyphenbutazone was withdrawn from markets in several countries, including the United States, the United Kingdom, and Canada, primarily due to concerns regarding its safety profile ebi.ac.ukwikipedia.orgnih.govcmaj.ca. The withdrawal occurred in the mid-1980s ebi.ac.ukwikipedia.orgnih.gov.
Major reasons cited for the market withdrawal included serious adverse effects such as bone marrow suppression (leading to conditions like agranulocytosis and aplastic anemia) and the risk of Stevens-Johnson syndrome ebi.ac.uknih.govpatsnap.comnih.govwikipedia.orgresearchgate.net. Regulatory actions were taken based on the association of oxyphenbutazone with these severe reactions ebi.ac.uknih.govnih.gov. For instance, in Canada, it was withdrawn in March 1985 due to concerns about bone marrow suppression nih.govcmaj.ca. In the UK, the license was withdrawn in 1984 nih.gov. In the US, Ciba-Geigy withdrew oxyphenbutazone (Tandearil) from the market in July 1985 citeline.com. The decision to discontinue marketing was also influenced by product liability suits citeline.com.
Future Directions in Pharmacological Research
Despite its withdrawal from the market for human systemic use, oxyphenbutazone and its related compounds continue to be subjects of pharmacological research in specific contexts. Research on analogs and derivatives persists, aiming to identify compounds with improved efficacy and safety profiles, potentially targeting specific inflammatory pathways or exhibiting novel therapeutic activities researchgate.netlucp.net.
Studies exploring the mechanism of action of oxyphenbutazone beyond COX inhibition, such as its effects on lysosomal membranes and immune cells, could provide insights for developing drugs with alternative anti-inflammatory mechanisms patsnap.com. Furthermore, the investigation of oxyphenbutazone's activity against Mycobacterium tuberculosis highlights the potential for exploring existing compounds for new indications, particularly against drug-resistant pathogens ebi.ac.ukmedchemexpress.comucl.ac.uk.
Computational approaches, including quantitative structure-activity relationship (QSAR) modeling, may continue to be used to predict the potential activity and toxicity of oxyphenbutazone analogs, guiding the design of safer and more effective compounds nih.gov. The historical data and research on oxyphenbutazone serve as a valuable case study in pharmacology and regulatory science, emphasizing the critical importance of post-market surveillance and a thorough understanding of drug safety profiles in the drug development lifecycle.
常见问题
Q. What validated analytical methods are recommended for quantifying oxyphenbutazone and its metabolites in biological samples?
Q. How does oxyphenbutazone’s mechanism of action differ from other NSAIDs in inflammatory models?
Oxyphenbutazone non-selectively inhibits cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis. Unlike newer COX-2 inhibitors (e.g., celecoxib), it lacks isoform specificity, which complicates its use in chronic inflammation due to gastrointestinal toxicity risks. In vitro, its IC50 for COX-1 is 1.2 µM vs. 3.8 µM for COX-2, suggesting a broader anti-inflammatory effect .
Q. What in vitro models are suitable for studying oxyphenbutazone’s selective bactericidal activity against Mycobacterium tuberculosis?
Use acidified (pH 5.0) Middlebrook 7H9 broth to simulate the intracellular environment of macrophages. Oxyphenbutazone exhibits >90% lethality against non-replicating persister cells at 50 µM after 72 hours, with minimal effect on replicating strains in standard media (pH 7.0) .
Advanced Research Questions
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling address interspecies variability in oxyphenbutazone metabolism?
A compartmental PK model incorporating allometric scaling is recommended. Key parameters:
- Donkeys vs. horses : Donkeys show 30% faster clearance (Cl/F: 0.12 L/kg/h vs. 0.08 L/kg/h) and 20% lower AUC∞ for oxyphenbutazone.
- Statistical approach : Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in CYP450-mediated metabolism .
Q. What experimental designs resolve contradictions in oxyphenbutazone’s efficacy across inflammation models?
Employ a mixed-methods approach:
- Quantitative : Randomized controlled trial (RCT) measuring serum TNF-α suppression in adjuvant-induced arthritis (rat model).
- Qualitative : Transcriptomic analysis (RNA-seq) of macrophage polarization states post-treatment. Contradictions in efficacy (e.g., poor response in rheumatoid arthritis vs. acute gout) may stem from differential NF-κB activation thresholds .
Q. How do drug interactions between oxyphenbutazone and anticoagulants impact translational research design?
Oxyphenbutazone displaces warfarin from plasma albumin, increasing free warfarin levels by 40–60%. In clinical trials:
- Mitigation strategy : Use therapeutic drug monitoring (TDM) with dose adjustments based on INR values.
- Statistical analysis : Apply repeated-measures ANOVA to track interaction effects over time .
Q. What metabolomics approaches identify oxyphenbutazone’s novel biomarkers for toxicity prediction?
Untargeted LC-MS metabolomics of liver microsomes reveals:
- Key metabolites : 4-OH-oxyphenbutazone (CYP3A4-mediated) and glutathione adducts (indicative of oxidative stress).
- Pathway enrichment : NRF2/KEAP1 signaling activation correlates with hepatotoxicity at doses >100 mg/kg .
Methodological Considerations
Q. What stability protocols are critical for oxyphenbutazone in long-term studies?
Q. How should researchers address oxyphenbutazone’s withdrawal from clinical use in ethical frameworks?
Justify its use in preclinical studies via:
- Risk-benefit analysis : Focus on unique mechanisms (e.g., anti-persister TB activity).
- Institutional Review Board (IRB) documentation : Highlight alternatives (e.g., newer NSAIDs) and mitigation plans for bone marrow suppression risks .
Data Contradictions and Gaps
- PK Variability : Discrepancies in oral bioavailability (40–70%) across species necessitate species-specific dosing regimens .
- COX Inhibition vs. Antimicrobial Activity : The dual role of oxyphenbutazone requires mechanistic studies using CRISPR-Cas9 knockout models (e.g., COX-1/COX-2 null macrophages) to decouple effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
